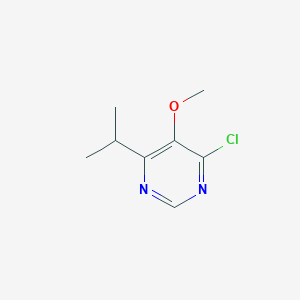

4-Chloro-6-isopropyl-5-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxy-6-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)6-7(12-3)8(9)11-4-10-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWXHDLIFQPLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NC=N1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505871-96-4 | |

| Record name | 4-chloro-5-methoxy-6-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 4 Chloro 6 Isopropyl 5 Methoxypyrimidine

While extensive public data on the specific physical properties of 4-Chloro-6-isopropyl-5-methoxypyrimidine is limited, its characteristics can be inferred from structurally related compounds and general principles of organic chemistry.

Interactive Data Table: Predicted Chemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C8H11ClN2O | |

| Molecular Weight | 186.64 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyrimidines. |

| Melting Point | Not definitively reported | Likely higher than simpler pyrimidines due to increased molecular weight and substitution. |

| Boiling Point | Not definitively reported | Expected to be significantly above 200 °C. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), ethyl acetate, methanol). Sparingly soluble in water. | The presence of the chloro, isopropyl, and methoxy (B1213986) groups increases its lipophilicity. |

1H NMR: Signals corresponding to the isopropyl group (a doublet and a septet), the methoxy group (a singlet), and the pyrimidine (B1678525) ring proton (a singlet).

13C NMR: Resonances for the carbon atoms of the pyrimidine ring, the isopropyl group, and the methoxy group.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis and Manufacturing

The synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine can be approached through multi-step procedures, often starting from readily available pyrimidine (B1678525) precursors. A plausible synthetic route involves the construction of the substituted pyrimidine ring followed by chlorination.

A common strategy for synthesizing substituted pyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or a similar nitrogen-containing species. For this compound, the synthesis could conceptually start from a precursor like 4,6-dihydroxy-5-methoxypyrimidine.

A generalized synthetic pathway could be:

Formation of the Pyrimidine Core: Condensation reactions to form a dihydroxypyrimidine derivative. For instance, the reaction of a malonic acid derivative with urea (B33335) or guanidine (B92328) can yield a dihydroxypyrimidine.

Chlorination: The dihydroxy intermediate can then be converted to the corresponding dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl3). google.com

Selective Substitution: One of the chlorine atoms can be selectively replaced by an isopropyl group through a nucleophilic substitution reaction, for example, using an isopropyl Grignard reagent or an isopropylzinc reagent. The other chlorine atom would remain, yielding the target compound.

Alternatively, the synthesis could involve the initial construction of a pyrimidine ring already bearing the isopropyl and methoxy (B1213986) groups, followed by a targeted chlorination step. The specific reagents and reaction conditions would be critical in achieving a good yield and purity of the final product.

Design and Synthesis of Novel Derivatives and Analogues Based on the 4 Chloro 6 Isopropyl 5 Methoxypyrimidine Scaffold

Structure-Reactivity Relationship Studies in Substituted Pyrimidines

The reactivity of the pyrimidine (B1678525) ring is fundamentally influenced by the presence of two electron-withdrawing nitrogen atoms. researchgate.net This intrinsic property reduces the ring's aromaticity compared to benzene, making it electron-deficient. researchgate.net Consequently, the carbon atoms at positions 2, 4, and 6 are highly susceptible to nucleophilic substitution, while the C-5 position is more prone to electrophilic attack, especially when activating, electron-donating groups are present on the ring. researchgate.netslideshare.net

In the context of 4-chloro-6-isopropyl-5-methoxypyrimidine, the chlorine atom at the C-4 position is the primary site for nucleophilic substitution reactions. The methoxy (B1213986) group at C-5 acts as an electron-donating group, which can influence the reactivity at adjacent positions. The isopropyl group at C-6 provides steric bulk, which can direct the approach of incoming nucleophiles and influence the conformational properties of the resulting derivatives. Computational studies on substituted pyrimidines have shown that the size and electronic properties of substituents significantly affect the energy barriers for various chemical transformations. nih.gov

Synthetic Approaches to Diversify Pyrimidine Substituents

The chloro substituent at the C-4 position is an excellent leaving group, making it a versatile handle for introducing a wide array of functional groups through nucleophilic aromatic substitution (SNAr) reactions.

The displacement of the C-4 chlorine by nitrogen and sulfur nucleophiles is a common and efficient method for generating diverse amine and thiol derivatives.

Amine Derivatives: The reaction of 4-chloro-pyrimidines with various primary and secondary amines readily yields 4-amino-pyrimidine derivatives. These reactions are typically performed in the presence of a base to neutralize the HCl generated during the substitution. The choice of solvent and reaction temperature can be optimized to achieve high yields. For instance, amination of chloropyrimidines can be carried out with various anilines, often targeting the C-4 position for substitution. nih.gov The general approach involves heating the chloropyrimidine with the desired amine in a suitable solvent. nih.govresearchgate.net

Thiol Derivatives: Similarly, thiol derivatives can be synthesized by reacting the 4-chloro-pyrimidine scaffold with thiols or thiolate salts. nih.govnih.gov The reaction of a chloropyrimidine with a thiol in the presence of a base, or directly with a sodium thiolate, leads to the formation of a C-S bond at the 4-position, yielding 4-thioether-pyrimidine derivatives. researchgate.net These reactions are fundamental in creating building blocks for more complex heterocyclic systems. nih.gov

| Starting Material | Nucleophile | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Chloro-pyrimidine | Primary/Secondary Amine (R-NH₂) | Heating in a solvent (e.g., ethanol (B145695), DMF), often with a base (e.g., K₂CO₃, Et₃N) | 4-Amino-pyrimidine | nih.govnih.gov |

| 4-Chloro-pyrimidine | Thiol (R-SH) / Thiolate (R-SNa) | Base (e.g., NaOH, NaH) in a polar solvent (e.g., DMF, ethanol) | 4-Alkyl/Arylthio-pyrimidine | nih.govresearchgate.net |

| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol with NaH | DMSO, 90 °C | 2,4-Diamino-6-alkoxypyrimidine | mdpi.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | N/A | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | rsc.org |

The introduction of carbon-based functional groups, such as nitriles and amides, further expands the chemical diversity of the pyrimidine scaffold.

Carbonitrile Functionalization: The cyano group can be introduced at the C-4 position by treating the 4-chloro-pyrimidine with a cyanide salt, such as sodium cyanide or potassium cyanide. rsc.org This reaction typically requires a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic substitution. rsc.org The resulting pyrimidine-4-carbonitrile (B1589050) is a versatile intermediate that can undergo further transformations.

Carboxamide Functionalization: Pyrimidine-carboxamides can be synthesized from their corresponding carbonitrile precursors. ias.ac.in The hydrolysis of the nitrile group under acidic conditions (e.g., using concentrated sulfuric acid) or basic conditions yields the primary carboxamide. This two-step process of cyanation followed by hydrolysis provides a reliable route to pyrimidine-4-carboxamides. ias.ac.in Alternatively, direct condensation reactions involving precursors like cyanoacetamide can be employed to build the pyrimidine ring with the carboxamide group already in place. ias.ac.in

| Transformation | Starting Material | Reagents | General Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Cyanation | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Cyanide (NaCN) | Dimethyl sulfoxide (DMSO) | 4-Cyano-pyrimidine derivative | rsc.org |

| Hydrolysis | Pyrimidine-5-carbonitrile | Conc. Sulphuric Acid (H₂SO₄) | Heating | Pyrimidine-5-carboxamide | ias.ac.in |

| One-pot Synthesis | Aromatic aldehyde, Cyanoacetamide, Urea (B33335)/Thiourea | Ammonium chloride | Solvent-free, heating | Pyrimidine-5-carboxamide | ias.ac.in |

Development of Heteroaryl-Fused Pyrimidine Systems

The synthesis of fused heterocyclic systems, where another ring is annulated to the pyrimidine scaffold, generates molecules with distinct three-dimensional shapes and chemical properties. nih.govderpharmachemica.com A common strategy for constructing such systems involves intramolecular or intermolecular cyclization reactions starting from appropriately substituted pyrimidines.

For example, a 4-amino-5-cyanopyrimidine or a 4-chloro-5-aminopyrimidine can serve as a precursor for building an adjacent imidazole (B134444), thiazole, or pyrazole (B372694) ring. The Traube synthesis is a classic method for constructing a purine (B94841) core, which involves building an imidazole ring onto a pyrimidine intermediate. psu.edu This typically starts with a 4,5-diaminopyrimidine, which is then cyclized with a one-carbon unit (e.g., formic acid or triethyl orthoformate) to form the fused imidazole ring. psu.edu

Similarly, thienopyrimidines can be prepared from 2-aminothiophene precursors, which are cyclized to form the pyrimidine ring. scispace.comresearchgate.net The fusion of different heterocycles such as furan, thiophene, pyrrole, and pyridine (B92270) to the pyrimidine core has been explored to create a variety of bicyclic and polycyclic systems. nih.govnih.gov These synthetic strategies significantly increase the structural complexity and potential applications of derivatives originating from the this compound scaffold.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The methoxy group (–OCH₃) would present a sharp singlet, while the isopropyl group would display a characteristic splitting pattern: a septet for the single methine (–CH) proton and a doublet for the six equivalent methyl (–CH₃) protons. A singlet would also be observed for the lone proton on the pyrimidine ring.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The pyrimidine ring will exhibit signals for its four distinct carbon atoms, with their chemical shifts influenced by the attached substituents (chloro, isopropyl, and methoxy groups). Additional signals will correspond to the carbons of the methoxy and isopropyl groups. The chemical shifts in related halogenated pyrimidine and purine derivatives are often analyzed with the aid of density functional theory (DFT) calculations to ensure accurate assignments. nih.gov

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the structural assignment.

HSQC correlates directly bonded proton and carbon atoms, confirming, for example, which proton signal corresponds to which carbon in the isopropyl group.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for establishing the connectivity of the substituents to the pyrimidine ring. For instance, an HMBC spectrum would show correlations between the isopropyl methine proton and the C6 carbon of the ring, and between the methoxy protons and the C5 carbon, unequivocally confirming the substitution pattern.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Pyrimidine-H | ~8.5 | Singlet (s) | 1H |

| Methoxy (–OCH₃) | ~4.0 | Singlet (s) | 3H |

| Isopropyl (–CH) | ~3.2 | Septet (sept) | 1H |

| Isopropyl (–CH₃) | ~1.3 | Doublet (d) | 6H |

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C2 | ~158 |

| Pyrimidine C4 | ~160 |

| Pyrimidine C5 | ~140 |

| Pyrimidine C6 | ~170 |

| Methoxy (–OCH₃) | ~55 |

| Isopropyl (–CH) | ~35 |

| Isopropyl (–CH₃) | ~22 |

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₉H₁₁ClN₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key diagnostic feature is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) containing ³⁵Cl and an M+2 peak containing ³⁷Cl, with the M+2 peak having roughly one-third the intensity of the M⁺ peak.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. The analysis of these fragments helps to confirm the structure. Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the isopropyl or methoxy group, resulting in an [M-15]⁺ fragment.

Loss of an isopropyl group (•C₃H₇) , leading to a significant [M-43]⁺ fragment.

Loss of a chlorine radical (•Cl) , giving an [M-35]⁺ fragment.

McLafferty rearrangement , if applicable, although less common for this specific structure.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 202/204 | [C₉H₁₁ClN₂O]⁺ (M⁺) | Molecular ion peak with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl. |

| 187/189 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 159/161 | [M - C₃H₇]⁺ | Loss of the isopropyl group, a likely stable fragment. |

| 167 | [M - Cl]⁺ | Loss of the chlorine atom. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov Theoretical calculations using DFT are often employed to aid in the assignment of complex vibrational modes. mdpi.com

The spectra of this compound would exhibit several key bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the isopropyl and methoxy groups are expected in the 2850–3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring proton would appear slightly higher, around 3000–3100 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring itself will have a series of characteristic stretching vibrations for its C=N and C=C bonds, typically found in the 1400–1650 cm⁻¹ region.

C-O Stretching: The C-O-C ether linkage of the methoxy group will produce strong, characteristic bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| C=N / C=C Ring Stretch | 1650 - 1400 | Medium-Strong |

| C-H Bending | 1470 - 1350 | Variable |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1150 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, valuable insights can be drawn from closely related analogs like 4,6-dichloro-5-methoxypyrimidine (B156074). researchgate.net

Analysis of this analog reveals that the pyrimidine ring is nearly planar. researchgate.net The bond lengths and angles within the ring are consistent with its aromatic character, though they are influenced by the electronic effects of the substituents. The C-Cl and C-O bond lengths would be expected to fall within typical ranges for such bonds on an aromatic system.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Cl1—C1 Bond Length (Å) | 1.7262 (16) |

| Cl2—C3 Bond Length (Å) | 1.7210 (19) |

| O1—C4 Bond Length (Å) | 1.351 (2) |

| O1—C5 (Methyl) Bond Length (Å) | 1.449 (2) |

In the solid state, molecules of pyrimidine derivatives pack in a manner dictated by intermolecular forces. In the analog 4,6-dichloro-5-methoxypyrimidine, the crystal packing is dominated by short Cl⋯N intermolecular contacts (halogen bonds) measuring approximately 3.09 Å and 3.10 Å. researchgate.net These interactions link the molecules into a three-dimensional framework. researchgate.net

Conformational analysis in the solid state describes the spatial orientation of the molecule's substituents. Based on the crystal structure of 4,6-dichloro-5-methoxypyrimidine, the pyrimidine ring itself is expected to be essentially planar. researchgate.net However, the substituents deviate from this plane. The carbon atom of the methoxy group in the analog compound deviates significantly from the mean plane of the pyrimidine ring, by 1.082 Å. researchgate.net A similar out-of-plane orientation would be expected for the methoxy group in this compound. The isopropyl group, being bulky and conformationally flexible, would also be oriented with its methyl groups positioned out of the ring plane to minimize steric hindrance. The specific torsion angles defining the orientation of the isopropyl and methoxy groups relative to the ring would be precisely determined by the X-ray crystallographic data.

Conclusion

Strategies for Pyrimidine Ring Construction and Functionalization

The functionalization of a pre-existing pyrimidine ring is a common and versatile strategy. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C4 and C6 positions. acs.org

Nucleophilic Displacement Reactions for Halogen Substitution

Halogen atoms, especially chlorine at the C4 and C6 positions, are excellent leaving groups that can be displaced by a wide array of nucleophiles. This reactivity is a cornerstone for the diversification of pyrimidine scaffolds. The general order of reactivity for halogen displacement on the pyrimidine ring is C4(6) > C2 » C5. acs.org

Detailed research has demonstrated the successful substitution of chlorine on pyrimidine rings with various nucleophiles. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding 4-substituted products. In the presence of weak bases, anilines and secondary aliphatic amines have been shown to selectively displace a C4-chloride over other reactive groups like a C2-methylsulfonyl group. researchgate.net The choice of nucleophile and reaction conditions allows for the controlled synthesis of a diverse library of pyrimidine analogues.

| Chloropyrimidine Substrate | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 4,6-Dichloropyrimidine (B16783) | Aniline | 4-Anilino-6-chloropyrimidine | K₂CO₃, DMAc, rt |

| 2,4-Dichloropyrimidine | N-Methylaniline | 4-(N-Methylanilino)-2-chloropyrimidine | K₂CO₃, DMAc, rt |

| 4-Chloro-2-(methylsulfonyl)pyrimidine | Secondary Aliphatic Amines | 4-(Dialkylamino)-2-(methylsulfonyl)pyrimidine | Weak base (e.g., NaHCO₃) |

| 4,6-Dichloro-5-methoxypyrimidine (B156074) | Various Amines | 4-Amino-6-chloro-5-methoxypyrimidine | Base, Solvent (e.g., EtOH) |

Introduction of Alkyl and Alkoxy Substituents

The introduction of alkoxy and alkyl groups is crucial for tuning the electronic and steric properties of the pyrimidine core.

Alkoxy Substituents: Alkoxy groups are typically introduced via nucleophilic substitution of a chloropyrimidine with an alkoxide. For example, reactions of dichloropyrimidines with sodium methoxide (B1231860) can yield methoxy-substituted pyrimidines. However, the regioselectivity can be complex; reactions of 2-MeSO₂-4-chloropyrimidine with alkoxides have been observed to occur selectively at the C2 position, displacing the sulfone group instead of the chlorine. wuxiapptec.com

Alkyl Substituents: Introducing alkyl groups like isopropyl can be achieved through cross-coupling reactions. Grignard reagents (R-MgX) are powerful nucleophiles for creating new carbon-carbon bonds. wikipedia.orgwisc.edu The reaction of a halogenated pyrimidine, such as 4,6-dichloro-5-methoxypyrimidine, with isopropylmagnesium bromide, often in the presence of a transition metal catalyst (e.g., iron, palladium, or nickel), can lead to the formation of the desired this compound. researchgate.net The regioselectivity of this reaction is critical, as substitution can potentially occur at either the C4 or C6 position. Generally, for symmetrically substituted 4,6-dichloropyrimidines, mono-substitution is achievable with careful stoichiometric control of the reagents. mdpi.com

Precursor Synthesis and Transformation Pathways

The synthesis of the target compound and its analogues often relies on the preparation and subsequent transformation of key halogenated pyrimidine precursors.

Synthesis from Dichloropyrimidine Precursors

A common and efficient pathway to this compound begins with the synthesis of a dichlorinated precursor, specifically 4,6-dichloro-5-methoxypyrimidine. ontosight.aibiosynth.com This key intermediate is typically prepared by chlorinating a corresponding dihydroxy pyrimidine derivative.

A well-documented method involves treating 5-methoxypyrimidine-4,6-diol or its disodium (B8443419) salt with a strong chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com In one procedure, 5-methoxypyrimidine-4,6-diol is suspended with triethylamine (B128534) in an anhydrous solvent like toluene (B28343) and heated. Phosphorus oxychloride (referred to as trichlorophosphate in some literature) is then added, and the mixture is refluxed to produce 4,6-dichloro-5-methoxypyrimidine in high yield (e.g., 86%). chemicalbook.com An alternative method uses phosphorus trichloride (B1173362) (PCl₃) as the chlorinating agent, which is presented as a less toxic alternative to phosphorus oxychloride. google.com

Once the 4,6-dichloro-5-methoxypyrimidine precursor is obtained, the subsequent step is a selective mono-alkylation, as described in section 2.1.2, using an isopropyl Grignard reagent to yield the final product.

Halogen Exchange Reactions for Pyrimidine Diversification

Halogen exchange reactions provide a powerful tool for converting readily available chloropyrimidines into other halogenated analogues, such as fluoropyrimidines, which often exhibit unique biological properties. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example of this type of transformation. wikipedia.org

While aromatic chlorides are generally less reactive in classic Finkelstein reactions, the conversion of chloropyrimidines to fluoropyrimidines can be achieved using specific reagents. wikipedia.org Potassium fluoride (B91410) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to displace chlorine atoms. wikipedia.org Another method for synthesizing fluoropyrimidines involves the diazotization of aminopyrimidines in fluoroboric acid. rsc.org These exchange reactions significantly broaden the scope of accessible pyrimidine derivatives, allowing for the synthesis of analogues where the chloro group in the target molecule is replaced by fluorine or other halogens.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, selectivity, and yield of pyrimidine synthesis and functionalization are highly dependent on the reaction conditions and the presence of catalysts.

Reaction Conditions:

Solvent: The choice of solvent is critical, especially in nucleophilic substitution reactions. Polar aprotic solvents like DMAc, DMF, or THF are commonly used as they can solvate cations while leaving the nucleophile relatively free, enhancing its reactivity. wikipedia.orgresearchgate.net

Base: In reactions involving amine nucleophiles, a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often required to neutralize the HCl generated during the substitution. acs.orgchemicalbook.com The strength and nature of the base can influence the reaction's regioselectivity.

Temperature: Reaction temperatures can range from low temperatures (-78°C for some selective alkoxide substitutions) to reflux conditions (e.g., 100-120°C for chlorination reactions), depending on the reactivity of the substrates and the desired outcome. wuxiapptec.comgoogle.com

Catalyst Systems: Catalysts play a pivotal role in both the construction of the pyrimidine ring and its subsequent functionalization. For cross-coupling reactions, such as the introduction of an isopropyl group via a Grignard reagent, transition metal catalysts are often essential.

| Reaction Type | Catalyst | Example Application |

|---|---|---|

| Grignard Cross-Coupling | Fe(acac)₃, Pd(OAc)₂, NiCl₂(dppp) | Alkylation/Arylation of chloropyrimidines researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | Arylation of dichloropyrimidines nih.gov |

| Pyrimidine Ring Synthesis | L-proline, p-TsOH | Organocatalyzed multicomponent reactions nih.gov |

| Pyrimidine Ring Synthesis | Fe₃O₄ Nanoparticles | Heterogeneous catalysis for fused pyrimidines nih.gov |

In recent years, organocatalysts like L-proline and heterogeneous catalysts such as iron-based nanoparticles have gained attention for promoting pyrimidine ring formation under milder, more environmentally friendly conditions. nih.govacs.org The optimization of these parameters is a key aspect of developing robust and scalable synthetic routes to this compound and its derivatives.

Solvent Effects on Synthetic Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of pyrimidine derivatives, profoundly influencing not only the reaction yield but also its regioselectivity. Research into the synthesis of pyrimidine analogues has demonstrated that the solvent's properties—such as polarity, proticity, and its ability to dissolve reactants and intermediates—can dictate the reaction pathway and the nature of the final product. rsc.orgresearchgate.net

A compelling example of solvent-controlled divergent synthesis is seen in the reaction of the same starting materials to produce different pyrimidine derivatives. rsc.org In one study, using 1,4-dioxane (B91453) as the solvent resulted in the formation of O-substituted pyrimidines in excellent yields. rsc.org However, switching the solvent to dimethyl sulfoxide (DMSO) completely altered the reaction's outcome, leading to the selective formation of N-substituted pyrimidines, also in high yields. rsc.org This switchable selectivity underscores the solvent's role in stabilizing different transition states or intermediates, thereby directing the reaction towards a specific constitutional isomer. rsc.org

The effect of solvent choice on reaction yield has been systematically investigated for various pyrimidine syntheses. researchgate.net The use of protic solvents, aprotic solvents, and mixed solvent systems can lead to significantly different outcomes. For instance, in the synthesis of certain indol-3-yl-4H-pyran derivatives, a range of aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), and chloroform (B151607) (CHCl3) resulted in lower yields. researchgate.net Notably, a mixed solvent system of water and ethanol (B145695) (H2O/EtOH) was found to significantly improve the reaction yield, highlighting the potential benefits of tuning solvent composition. researchgate.net

The following table summarizes research findings on the impact of different solvents on the yield of a model pyrimidine synthesis.

| Solvent | Yield (%) |

| Dichloromethane (DCM) | 55 |

| Chloroform (CHCl3) | 60 |

| Acetonitrile (CH3CN) | 65 |

| Tetrahydrofuran (THF) | 70 |

| Dimethylformamide (DMF) | 78 |

| Ethanol (EtOH) | 82 |

| Water (H2O) | 85 |

| H2O/EtOH (2:3) | 94 |

| Data derived from studies on pyrimidine derivative synthesis. researchgate.net |

In the synthesis of 4,6-dichloro-5-methoxypyrimidine, an analogue of the target compound, anhydrous toluene is used as the solvent for the reaction between 5-methoxypyrimidine-4,6-diol, triethylamine, and phosphorus oxychloride. chemicalbook.com The use of an aprotic solvent like toluene is crucial for this type of chlorination reaction. chemicalbook.com Similarly, the synthesis of other chloro-pyrimidine derivatives often employs aprotic organic solvents like tetrahydrofuran, toluene, or methylene (B1212753) chloride to ensure an anhydrous environment, which is critical for the reaction's success. googleapis.com

Temperature and Pressure Optimization in Pyrimidine Synthesis

Temperature is a fundamental parameter in chemical synthesis that directly affects reaction kinetics and, consequently, the yield and purity of the product. In the synthesis of pyrimidine derivatives, precise temperature control is essential for optimizing reaction times, minimizing the formation of byproducts, and ensuring the desired transformation occurs efficiently. google.com While pressure is also a variable, temperature optimization is more commonly documented and critical for the laboratory-scale synthesis of these compounds.

Different synthetic routes for chloro-methoxy-pyrimidine analogues specify distinct optimal temperature ranges. For example, a method for synthesizing 4,6-dichloropyrimidine from a 4-chloro-6-methoxypyrimidine (B185298) precursor specifies a reaction temperature controlled between 70°C and 115°C, with a preferred range of 80°C to 105°C for 3 to 8 hours. google.com In another synthesis to produce 4-chloro-6-hydroxypyrimidine from a methoxy analogue, the reaction can be carried out across a broad temperature range of 0°C to 200°C, though a more favorable range is cited as 60°C to 160°C. google.com

Specific procedural examples further illustrate the importance of temperature. The preparation of 5-methoxy-4,6-dichloropyrimidine involves heating the reactants in a kettle and maintaining the temperature at 65°C for 1.5 hours to drive the reaction to completion. google.com Another detailed synthesis of 4,6-dichloro-5-methoxypyrimidine involves suspending the reactants in toluene and heating the mixture to 100-105°C, followed by refluxing for one hour. chemicalbook.com These examples show that even for structurally similar molecules, the optimal temperature can vary based on the specific reactants, reagents, and solvent system employed.

The table below presents a compilation of temperature conditions used in the synthesis of various related pyrimidine compounds, demonstrating the range of thermal conditions required.

| Target Compound/Analogue | Reactants | Solvent | Temperature (°C) | Yield (%) |

| 4-Chloro-6-hydroxypyrimidine | 4-Chloro-6-methoxypyrimidine, Thionyl chloride, Water | Acetonitrile | 80 | 88.7 |

| 4,6-Dichloropyrimidine | 4-Chloro-6-methoxypyrimidine, Phosphorus oxychloride | N/A (Anhydrous amine present) | 80-105 | High |

| 5-Methoxy-4,6-dichloropyrimidine | 5-Methoxy-4,6-dihydroxypyrimidine disodium, Phosphorus oxychloride | N/A | 65 | High |

| 4,6-Dichloro-5-methoxypyrimidine | 5-Methoxypyrimidine-4,6-diol, Phosphorus oxychloride | Toluene | 100-105 (Reflux) | 86 |

| Data compiled from various synthetic procedures for pyrimidine analogues. chemicalbook.comgoogle.comgoogle.comgoogle.com |

These findings collectively indicate that temperature is a key variable that must be carefully optimized for each specific pyrimidine synthesis to achieve high yields and purity. rsc.org The optimal temperature is highly dependent on the substrate, reagents, and solvent used in the reaction. rsc.org

Nucleophilic Aromatic Substitution at the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing the electron-deficient pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. The rate and regioselectivity of this reaction on this compound are heavily influenced by the electronic landscape of the heterocyclic core.

The chlorine atom at the C-4 position of the pyrimidine ring is highly susceptible to nucleophilic attack. The intrinsic electron-deficient character of the diazine ring system significantly activates halogens at the C-2, C-4, and C-6 positions towards displacement. In polychlorinated pyrimidines, the established order of reactivity for SNAr reactions is generally C-4(6) > C-2 >> C-5. This preference is attributed to the superior ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer complex when the nucleophile attacks the C-4 or C-6 positions.

For this compound, the C-4 position is the sole site bearing a halogen, making it the primary target for a wide array of nucleophiles. Reactions with amines, alkoxides, and thiolates can readily displace the chloride to form new C-N, C-O, and C-S bonds, respectively. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base to neutralize the liberated HCl.

| Nucleophile (Nu-H) | Product | Typical Conditions |

| Benzylamine | 4-(Benzylamino)-6-isopropyl-5-methoxypyrimidine | K₂CO₃, DMAc, 80 °C |

| Sodium Methoxide | 4,5-Dimethoxy-6-isopropylpyrimidine | CH₃OH, reflux |

| Thiophenol | 6-Isopropyl-5-methoxy-4-(phenylthio)pyrimidine | NaH, THF, rt |

This interactive table presents typical nucleophilic aromatic substitution reactions based on the known reactivity of related 4-chloropyrimidines.

In monosubstituted halopyrimidines like the title compound, regioselectivity is predetermined by the position of the leaving group. However, the electronic properties of the isopropyl and methoxy groups play a critical role in modulating the rate of the SNAr reaction.

Isopropyl Group (-CH(CH₃)₂): The isopropyl group at C-6 is a weak electron-donating group through induction (+I) and hyperconjugation. This effect slightly increases the electron density of the ring, potentially slowing the rate of nucleophilic attack compared to an unsubstituted analog. Furthermore, the steric bulk of the isopropyl group can influence the approach of the incoming nucleophile, though this effect is generally more pronounced for reactions at adjacent positions.

Together, these two electron-donating groups slightly reduce the electrophilicity of the pyrimidine ring. Nevertheless, the inherent reactivity of the C-4 chloro position ensures that SNAr reactions proceed efficiently, providing a robust method for diversification of the scaffold.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, and these methods are highly applicable to electron-deficient heterocycles like pyrimidines. Chloropyrimidines are excellent substrates for these transformations, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a premier method for functionalizing this compound. The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the C-Cl bond. For chloropyrimidines, this step is favored at the C-4 position over other positions. numberanalytics.com

The reaction of this compound with various aryl- or heteroarylboronic acids or their esters proceeds in high yields under standard Suzuki conditions. These typically involve a Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst with a phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system like dioxane/water or DME. nih.gov This reaction's tolerance for a wide range of functional groups makes it a powerful tool for synthesizing complex molecules. ethernet.edu.et

| Boronic Acid/Ester | Product | Typical Catalyst System |

| Phenylboronic acid | 6-Isopropyl-5-methoxy-4-phenylpyrimidine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O |

| 3-Thienylboronic acid | 6-Isopropyl-5-methoxy-4-(thiophen-3-yl)pyrimidine | PdCl₂(dppf), Cs₂CO₃, DME |

| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-isopropyl-5-methoxypyrimidine | Pd(OAc)₂, SPhos, K₃PO₄, Toluene |

This interactive table showcases representative Suzuki-Miyaura coupling reactions applicable to this compound.

Electrochemical methods offer a green and efficient alternative to traditional cross-coupling reactions. Reductive cross-coupling between chloropyrimidines and aryl halides can be achieved using a sacrificial iron anode in conjunction with a nickel(II) catalyst. rsc.org This process facilitates the formation of C-C bonds under mild conditions and avoids the use of stoichiometric organometallic reagents.

In a typical setup, an electrochemical cell containing the chloropyrimidine, an aryl halide, a nickel catalyst (e.g., NiBr₂·bipy), and an electrolyte in a solvent like DMF is subjected to a constant current. The sacrificial iron anode is oxidized, providing the electrons for the reductive process at the cathode, where the Ni(0) active species is generated to drive the catalytic cycle. This method demonstrates good functional group tolerance and provides access to novel arylpyrimidines in moderate to high yields. rsc.org

Transformations of Pendant Functional Groups

Beyond reactions at the pyrimidine core, the isopropyl and methoxy substituents can undergo their own chemical transformations, further expanding the synthetic utility of the parent molecule.

The methoxy group , being an aryl methyl ether, can be cleaved to reveal a hydroxyl group, a common precursor for further functionalization. This O-demethylation typically requires harsh conditions. Reagents like boron tribromide (BBr₃) at low temperatures or molten pyridinium (B92312) hydrochloride at high temperatures are effective for this transformation. wikipedia.orgresearchgate.net The resulting 4-chloro-6-isopropylpyrimidin-5-ol is a valuable intermediate for synthesizing derivatives through O-alkylation or O-acylation.

The isopropyl group offers a site for potential C-H functionalization. The tertiary hydrogen atom at the benzylic-like position is the most reactive site on this substituent. While challenging, selective oxidation could potentially convert this position into a hydroxyl group, yielding a tertiary alcohol. More modern approaches involving metallaphotoredox catalysis could enable the functionalization of these benzylic C(sp³)–H bonds for C-C or C-heteroatom bond formation, though specific application to this pyrimidine system is not widely documented. rsc.org Radical reactions, initiated by radical initiators, could also target this position.

Chemical Modifications of the Isopropyl Moiety

The isopropyl group attached to the pyrimidine ring offers a site for functionalization, primarily through reactions targeting the benzylic-like tertiary carbon-hydrogen (C-H) bond. This position is activated by the adjacent aromatic pyrimidine ring, making it susceptible to oxidation.

Benzylic Oxidation: The tertiary C-H bond of the isopropyl group is a prime candidate for oxidation to introduce a hydroxyl group, forming a tertiary alcohol. This transformation is a common strategy in organic synthesis for the functionalization of alkylarenes. Such reactions can be achieved using various oxidizing agents. For instance, metallaphotoredox catalysis provides a modern and mild approach for the diversification of alkylbenzenes through C–H bond functionalization. rsc.org While specific studies on this compound are not extensively documented, analogous transformations on similar alkyl-substituted aromatic systems are well-established.

These methods typically involve the generation of a benzylic radical intermediate, which is then trapped by an oxygen source. The reaction conditions can be tuned to favor the formation of the corresponding alcohol or, with stronger oxidants, the ketone via subsequent oxidation.

| Reactant | Reagents/Conditions | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Oxidizing Agents (e.g., KMnO₄, CrO₃); Photoredox Catalysis | 2-(4-Chloro-5-methoxy-pyrimidin-6-yl)propan-2-ol | Benzylic C-H Oxidation |

Reactions Involving the Methoxy Group

The methoxy group at the C5 position is relatively stable; however, the methoxy group at the C6 position (analogous to the subject compound) can be involved in substitution reactions under specific conditions. Studies on the closely related 4-chloro-6-methoxypyrimidine demonstrate two principal transformations.

Conversion to a Hydroxyl Group: The methoxy group can be cleaved to yield a hydroxyl group. This reaction is typically achieved by treatment with strong acids, such as hydrogen halides. The process involves the protonation of the ether oxygen followed by nucleophilic attack by the halide ion, leading to the displacement of a methyl halide molecule and the formation of the corresponding hydroxypyrimidine.

Conversion to a Chloro Group: The methoxy group can also be substituted by a chlorine atom, a reaction that converts the molecule to a dichloropyrimidine derivative. This transformation is commonly carried out using potent chlorinating agents like phosphorus oxychloride (POCl₃). The reaction proceeds by converting the methoxy group into a better leaving group, which is then displaced by a chloride ion. This method is a standard procedure for converting hydroxypyrimidines and their alkoxy derivatives into chloropyrimidines, which are versatile intermediates for further nucleophilic substitution reactions.

| Starting Material Analogue | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Chloro-6-methoxypyrimidine | Hydrogen Halide (e.g., HCl, HBr) | 4-Chloro-6-hydroxypyrimidine | Ether Cleavage |

| 4-Chloro-6-methoxypyrimidine | Phosphorus Oxychloride (POCl₃) | 4,6-Dichloropyrimidine | Nucleophilic Substitution |

Oxidation and Reduction Pathways of the Pyrimidine Scaffold

The pyrimidine ring and its chloro substituent can undergo both oxidation and reduction, leading to significant structural changes.

Reduction Pathways: Two primary reduction pathways are recognized for chloropyrimidines.

Reductive Dehalogenation: The most common reduction involves the removal of the chlorine atom at the C4 position. Catalytic hydrogenation is a highly effective method for this transformation. oregonstate.edu Using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂) or a hydrogen source like hydrazine (B178648) hydrate, the C-Cl bond is cleaved and replaced by a C-H bond. nih.gov This reaction proceeds under relatively mild conditions and is a standard method for the dehalogenation of aryl halides. oregonstate.edunih.gov This would convert the title compound to 6-isopropyl-5-methoxypyrimidine.

Ring Reduction: The pyrimidine ring itself can be reduced, although this typically requires stronger reducing agents and is influenced by the ring's substituents. Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce the C=N double bonds within the pyrimidine ring. researchgate.netbyjus.comlibretexts.org This reaction leads to the formation of non-aromatic dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.netresearchgate.net The presence of electron-withdrawing groups on the pyrimidine ring can facilitate this type of reduction. researchgate.net

Oxidation Pathways: The oxidation of the pyrimidine scaffold is less common than its reduction, as the electron-deficient nature of the ring makes it resistant to electrophilic attack. However, certain transformations are possible.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This reaction typically requires peroxy acids (e.g., m-CPBA). N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. wur.nl

Ring Opening/Degradation: Under harsh oxidative conditions, the pyrimidine ring can undergo oxidative cleavage. umich.edu For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the degradation of the heterocyclic ring. researchgate.net The specific products would depend heavily on the reaction conditions and the substitution pattern of the pyrimidine.

| Reaction Type | Reagents/Conditions | Product Type | Affected Moiety |

|---|---|---|---|

| Reductive Dehalogenation | H₂, Pd/C | Dechlorinated Pyrimidine | C4-Chloro Group |

| Ring Reduction | LiAlH₄ | Dihydropyrimidine | Pyrimidine Ring |

| N-Oxidation | Peroxy Acids (e.g., m-CPBA) | Pyrimidine N-oxide | Ring Nitrogen |

| Oxidative Degradation | KMnO₄ (harsh conditions) | Ring-opened fragments | Pyrimidine Ring |

Computational and Theoretical Chemistry Studies of 4 Chloro 6 Isopropyl 5 Methoxypyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure of 4-Chloro-6-isopropyl-5-methoxypyrimidine. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps, another product of DFT calculations, visualize the electrostatic potential on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other chemical species. For instance, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This information is crucial for predicting the regioselectivity of reactions involving this compound.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers further insights into the molecule's electronic structure by describing the charge delocalization and hyperconjugative interactions between different parts of the molecule.

| Calculated Parameter | Significance |

| HOMO Energy | Indicates the ability of the molecule to donate electrons. |

| LUMO Energy | Indicates the ability of the molecule to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Describes charge delocalization and intramolecular interactions. |

Transition State Modeling and Reaction Pathway Analysis

Computational modeling has been employed to investigate the reaction mechanisms involving this compound. A key aspect of this is the modeling of transition states, which are the high-energy intermediates that exist for a fleeting moment as reactants are converted into products. By calculating the energy of these transition states, chemists can predict the activation energy of a reaction, and thus its rate.

Reaction pathway analysis allows for the exploration of different possible routes a reaction could take. For example, in nucleophilic substitution reactions, which are common for chloropyrimidines, computational studies can help determine whether the reaction will proceed through a direct substitution or a more complex pathway involving ring expansion. researchgate.net The relative energies of the intermediates and transition states along each pathway can reveal the most likely mechanism under specific reaction conditions.

| Modeling Technique | Information Gained | Application |

| Transition State Calculation | Energy of the transition state, activation energy. | Predicting reaction rates and feasibility. |

| Reaction Pathway Analysis | Identification of intermediates and alternative mechanisms. | Understanding reaction outcomes and selectivity. |

Molecular Dynamics Simulations for Conformational Space Exploration

While smaller molecules may have relatively rigid structures, larger and more flexible molecules like this compound can exist in various conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational space. These simulations model the movement of atoms in the molecule over time, providing a dynamic picture of its behavior.

By analyzing the results of MD simulations, researchers can identify the most stable conformations of the molecule and understand the energy barriers between them. This information is crucial, as the conformation of a molecule can significantly impact its reactivity and its ability to interact with other molecules, such as enzymes in a biological system. The stability of ligand-protein complexes, for instance, can be validated through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) over the course of the simulation.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. These studies typically involve a set of related compounds and use computational chemistry to calculate various molecular descriptors for each. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (related to the size and shape of the molecule), and hydrophobic properties.

By correlating these descriptors with experimentally measured reactivity data, a QSRR model can be developed. This model can then be used to predict the reactivity of new, untested compounds in the same class. For this compound and its derivatives, QSRR studies could be used to predict their reaction rates in various chemical transformations, aiding in the design of new synthetic routes or the optimization of reaction conditions.

Thermodynamic Modeling of Solvent Effects on Solubility and Reaction Equilibria

The solvent in which a reaction is carried out can have a profound effect on its outcome. Thermodynamic modeling is used to understand and predict these solvent effects on the solubility of this compound and the position of reaction equilibria.

Computational models can simulate the interaction between the solute molecule and the solvent molecules. These simulations can predict the solvation energy, which is a measure of how favorably the solute dissolves in the solvent. This information is directly related to the compound's solubility.

Furthermore, by calculating the free energy of the reactants and products in different solvents, it is possible to predict how the solvent will affect the equilibrium constant of a reaction. For instance, a polar solvent might stabilize charged intermediates, thereby shifting the equilibrium towards the products. Such studies are essential for choosing the optimal solvent to maximize the yield of a desired product in a chemical synthesis.

Applications of this compound as a Key Synthetic Intermediate

Following extensive research, no specific applications or detailed research findings for the chemical compound "this compound" matching the user's outline could be located in the provided search results. The available information pertains to structurally similar but distinct pyrimidine (B1678525) derivatives.

Therefore, the following sections on its role in the synthesis of complex organic architectures, its intermediacy in agrochemical research, and its utility in pharmaceutical synthesis cannot be substantiated with the required scientifically accurate and specific data for "this compound."

General information on related chloropyrimidine derivatives indicates their utility as versatile intermediates in organic synthesis, particularly in cross-coupling reactions for the development of new agrochemicals and pharmaceuticals. However, providing such information would fall outside the strict scope of the requested subject.

To fulfill the user's request accurately, specific research citing the use of this compound is necessary. Without such data, generating the requested article would be speculative and not adhere to the required standards of scientific accuracy.

Emerging Research Frontiers and Future Perspectives for 4 Chloro 6 Isopropyl 5 Methoxypyrimidine Research

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance efficiency. rasayanjournal.co.inbenthamdirect.com For the synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine and related compounds, several sustainable strategies are being explored.

Traditional methods for pyrimidine (B1678525) synthesis often involve harsh reagents and solvents. rasayanjournal.co.in Modern approaches focus on the use of greener alternatives. This includes the utilization of environmentally benign solvents like water or ionic liquids, and the development of solvent-free reaction conditions. nih.govnih.gov Multicomponent reactions (MCRs), which allow the formation of complex molecules from three or more starting materials in a single step, represent a highly atom-economical and efficient strategy for pyrimidine synthesis. rasayanjournal.co.inbohrium.com An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from alcohols and amidines, showcasing a sustainable pathway that liberates only hydrogen and water as byproducts. organic-chemistry.orgnih.gov

Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound is gaining prominence. nih.govpowertechjournal.com These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. powertechjournal.com The development of catalytic systems, particularly those using abundant and non-toxic metals, is another key area of research for the sustainable synthesis of pyrimidine derivatives. nih.gov

| Green Chemistry Approach | Key Advantages | Relevance to this compound |

| Use of Greener Solvents | Reduced environmental impact, improved safety. nih.gov | Synthesis can be designed in solvents like water or bio-derived solvents. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.inbohrium.com | Potential for one-pot synthesis from simple precursors. |

| Microwave/Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency. nih.govpowertechjournal.com | Can accelerate key steps in the synthetic sequence. |

| Green Catalysts | Use of non-toxic, recyclable catalysts. nih.gov | Development of catalysts based on earth-abundant metals. |

Exploration of Novel Catalytic Transformations

The functionalization of the this compound core through novel catalytic transformations is a major frontier for creating diverse molecular architectures. The chloro-substituent at the 4-position and the C-H bonds on the pyrimidine ring and its substituents offer multiple sites for modification.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. researchgate.netnih.gov These reactions can be applied to chloropyrimidines to introduce a wide range of aryl, heteroaryl, and alkynyl groups at the 4-position. researchgate.netmdpi.com The reactivity of chloropyrimidines in these couplings is often high due to the electron-deficient nature of the pyrimidine ring. acs.org Research is focused on developing more efficient and versatile catalyst systems, including those based on other transition metals like cobalt, that can operate under milder conditions and with a broader substrate scope. nih.gov

Direct C-H bond functionalization has emerged as a highly attractive strategy for modifying heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. researchgate.netnih.govmdpi.com For this compound, this could involve the direct arylation, alkylation, or amination of the C-H bonds of the pyrimidine ring or the isopropyl group. Transition-metal-catalyzed C-H activation is a rapidly developing field with significant potential for the late-stage functionalization of complex molecules. colab.ws

| Catalytic Transformation | Target Position on Pyrimidine | Potential Introduced Groups | Catalyst Examples |

| Suzuki-Miyaura Coupling | C4 (replacing Cl) | Aryl, Heteroaryl | Palladium complexes (e.g., Pd(PPh₃)₄) mdpi.com |

| Sonogashira Coupling | C4 (replacing Cl) | Alkynyl | Palladium/Copper complexes |

| C-H Arylation | Pyrimidine ring C-H | Aryl, Heteroaryl | Palladium, Rhodium complexes acs.org |

| C-H Amination | Pyrimidine ring C-H | Amino groups | Rhodium, Ruthenium complexes |

Integration with Flow Chemistry Methodologies

Continuous flow chemistry is revolutionizing the synthesis of organic molecules, including active pharmaceutical ingredients (APIs), by offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. mdpi.comcam.ac.uknih.gov The application of flow chemistry to the synthesis and modification of this compound holds considerable promise.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.comdrreddys.com The small reactor volumes enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. rsc.org Halogenation reactions, which can be highly reactive, are often more safely and controllably performed in continuous flow systems. rsc.org

For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup, minimizing the need for isolation and purification of intermediates. mdpi.com This "end-to-end" synthesis approach can significantly reduce production time and costs. drreddys.com Furthermore, flow chemistry enables the exploration of reaction conditions that are not easily accessible in batch, such as high temperatures and pressures, potentially unlocking new reaction pathways. researchgate.net The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction process. nih.gov

| Feature of Flow Chemistry | Advantage | Application in this compound Chemistry |

| Precise Reaction Control | Improved yield and selectivity. mdpi.com | Optimization of reaction conditions for synthesis and functionalization. |

| Enhanced Safety | Better management of hazardous reactions and reagents. rsc.org | Safe handling of chlorinating agents and exothermic reactions. |

| Scalability | Facile transition from laboratory to industrial production. mdpi.com | Efficient large-scale synthesis of the target compound. |

| Telescoped Reactions | Elimination of intermediate workup and purification. mdpi.com | Multi-step synthesis in a continuous, automated process. |

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-6-isopropyl-5-methoxypyrimidine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves chlorination of a pyrimidine precursor using phosphorus oxychloride (POCl₃) in the presence of a base (e.g., N,N-dimethylaniline) . For the isopropyl-substituted variant, introducing the isopropyl group may require alkylation or substitution reactions under controlled temperatures (80–120°C). Key optimization steps include:

- Solvent selection : Use anhydrous solvents like toluene or dichloromethane to minimize hydrolysis.

- Catalyst/base ratio : A 1:1.2 molar ratio of precursor to POCl₃ enhances chlorination efficiency.

- Reaction time : 6–12 hours under reflux to ensure complete conversion.

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Challenges |

|---|---|---|---|

| POCl₃ chlorination | 65–75 | Reflux, 8h, N₂ atmosphere | Byproduct formation |

| Alkylation post-chlorination | 50–60 | 100°C, 10h | Steric hindrance from isopropyl group |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- ¹H/¹³C NMR : The isopropyl group’s methyl protons appear as a septet (δ 1.2–1.4 ppm), while the methoxy group resonates at δ 3.8–4.0 ppm. Chlorine’s electron-withdrawing effect deshields adjacent carbons (C4: δ 160–165 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 215.6 (calculated for C₈H₁₁ClN₂O).

- Resolution of discrepancies : Cross-validate using 2D NMR (HSQC, HMBC) to confirm connectivity, especially if steric effects distort chemical shifts.

Note : Contradictions in melting points (e.g., reported 92–94°C vs. 88–90°C) may arise from impurities; recrystallize in ethyl acetate/hexane (3:1) for purity >98% .

Advanced Research Questions

Q. How do steric and electronic effects from the isopropyl and methoxy groups influence nucleophilic substitution at the C4-chloro position?

The isopropyl group introduces steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., amines). Electronic effects from the methoxy group (-OCH₃) at C5 activate the pyrimidine ring via resonance, favoring substitution at C4.

- Methodology :

Table 2 : Reactivity with Nucleophiles

| Nucleophile | Reaction Time (h) | Yield (%) | Steric Effect (kcal/mol) |

|---|---|---|---|

| NH₃ | 4 | 85 | 2.1 |

| Aniline | 12 | 45 | 5.8 |

Q. What computational strategies can predict the biological activity of this compound derivatives?

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial dihydrofolate reductase). The isopropyl group may occupy hydrophobic pockets, enhancing affinity .

- QSAR models : Correlate substituent electronegativity (Hammett σ) with antimicrobial IC₅₀ values.

- ADMET prediction : SwissADME estimates logP ≈ 2.1, suggesting moderate blood-brain barrier permeability .

Q. How can the chloro group be selectively functionalized for targeted drug delivery applications?

- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-fluorophenyl) under mild conditions (Pd(PPh₃)₄, K₂CO₃, 70°C) .

- Photocatalytic substitution : Visible-light-mediated reactions with thiols (e.g., glutathione) for prodrug activation in hypoxic tumor environments .

Key challenge : Competing hydrolysis of the chloro group requires inert reaction conditions (e.g., dry DMF, molecular sieves) .

Q. What are the best practices for resolving contradictions in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.